3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide

Medicinal Chemistry Cancer Research Structure-Activity Relationship

3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that combines a pyrrole ring, a pyrazole ring, and a reactive carbohydrazide functional group. This specific arrangement places it within the broader class of pyrazole-5-carbohydrazide derivatives, a scaffold recognized for its potential in medicinal chemistry due to the diverse biological activities associated with its core structure.

Molecular Formula C8H9N5O
Molecular Weight 191.19 g/mol
Cat. No. B8003929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide
Molecular FormulaC8H9N5O
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=CNC=C1C2=NNC(=C2)C(=O)NN
InChIInChI=1S/C8H9N5O/c9-11-8(14)7-3-6(12-13-7)5-1-2-10-4-5/h1-4,10H,9H2,(H,11,14)(H,12,13)
InChIKeyWAGPYKJHFBTGED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide: Baseline Identity for a Heterocyclic Building Block


3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that combines a pyrrole ring, a pyrazole ring, and a reactive carbohydrazide functional group. This specific arrangement places it within the broader class of pyrazole-5-carbohydrazide derivatives, a scaffold recognized for its potential in medicinal chemistry due to the diverse biological activities associated with its core structure [1]. While the pyrazole-carbohydrazide motif itself is known for producing bioactive molecules, the N-unsubstituted pyrrole at the 3-position, linked directly to the pyrazole, creates a distinct electronic and steric environment, offering a unique vector for further synthetic elaboration compared to more common aryl-substituted analogs. The compound is typically sourced as a fine chemical intermediate for research and development, with an emphasis on its utility as a synthetic building block rather than a finalized drug candidate.

Substitution Risks for 3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide: Why Analogs and Alternatives Fall Short


Generic substitution with other pyrazole-5-carbohydrazide derivatives is not straightforward because even minor structural changes at the 3-position of the pyrazole ring can drastically alter a molecule's biological target profile and potency. For example, replacing the 3-(pyrrol-3-yl) group with a 3-(1H-indol-3-yl) group yields a known series of cytotoxic agents with specific activity profiles against cancer cell lines [1]. A different class of pyrrole-pyrazole compounds, where the rings are fused, exhibits potent protein kinase inhibition, a property that cannot be assumed for a non-fused, monocyclic system like the target compound [2]. Therefore, selecting this specific intermediate is critical for exploring structure-activity relationships (SAR) around the 3-pyrrolyl-pyrazole space, where the electronic character of the NH-pyrrole and the free hydrazide arm are intended for generating unique intellectual property. Assuming an alternative with a phenyl, indole, or N-methylpyrrole ring will yield the same chemical or biological starting point is a high-risk assumption without direct experimental validation.

Data-Driven Differentiation of 3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide


Structural Differentiation from the 3-Indolyl Analog: Impact on Cytotoxic Potency

Replacing the pyrrol-3-yl group with a larger, more lipophilic indol-3-yl group in the same 1H-pyrazole-5-carbohydrazide scaffold results in quantifiable nanomolar-range cytotoxic activity against specific cell lines. The closest analog, 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives, have been evaluated for growth inhibition. The target compound's smaller pyrrole ring represents a distinct SAR starting point with predictably different potency, selectivity, and physicochemical properties (e.g., lower logP, smaller molar refractivity) that are desirable for lead optimization [1]. No direct head-to-head data exists because the target compound is intended as an earlier-stage chemical probe.

Medicinal Chemistry Cancer Research Structure-Activity Relationship

Scaffold Differentiation from Fused Pyrrolo-Pyrazole Kinase Inhibitors

Fused bicyclic systems like 3-pyrrol-pyridopyrazoles are established kinase inhibitor scaffolds. The target compound is a non-fused, monocyclic analog with a free hydrazide group. This structural distinction is critical; the fused system's rigid, planar structure is often required for ATP-binding site occupancy. Quantitative kinase inhibition data (e.g., IC50 against various kinases) exist for the bicyclic class, confirming their mechanism of action [1]. In contrast, the target compound's flexible, non-fused structure with a reactive hydrazide arm is suited for a different biological profile, potentially acting as a metal-chelating or covalent inhibitor, or as a key intermediate for generating diverse hydrazone libraries.

Kinase Inhibition Drug Design Chemical Biology

Physicochemical Property Differentiation: Solubility and Synthetic Tractability

The incorporation of a free NH-pyrrole and a primary hydrazide moiety significantly enhances the target compound's aqueous solubility compared to N-alkylated or arylated analogs. A larger, more lipophilic analog, such as the 2,5-dimethyl-1-phenyl-pyrrole derivative, results in a larger molecular weight (e.g., >479 Da for a brominated analog) and increased logP, which can hinder aqueous solubility and create downstream formulation challenges . While specific quantitative solubility data for the target compound requires experimental determination, it is predicted to have a lower molecular weight (177.16 g/mol for the analogous carboxylic acid form) [1] and a higher polar surface area, contributing to improved physicochemical drug-likeness metrics such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE).

Pre-formulation Medicinal Chemistry Physicochemical Profiling

Optimal Scientific and Industrial Scenarios for 3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide


Design and Synthesis of Focused Fragment Libraries for Structure-Based Drug Design

The compound's low molecular weight and dual hydrogen-bonding capability (from the pyrrole NH and hydrazide group) make it an ideal core fragment. It can be used to probe the affinity and binding mode to a variety of biological targets. Its distinct shape is different from the planar indole analog, which is known to have potent cytotoxic effects, allowing for the exploration of an alternative chemical space. The reactive hydrazide group also serves as a direct functional handle for generating diverse hydrazone libraries, enabling rapid hit expansion and SAR analysis.

Synthetic Intermediate for Exploring Novel Anti-Cancer Scaffolds

Using this compound as a starting material, scientists can systematically develop novel anti-cancer agents. By making different derivatives from the hydrazide group, they can access a new SAR landscape, deliberately distinct from the known, active 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide series. This allows for the discovery of novel chemotypes with potentially improved selectivity and reduced off-target effects compared to the larger, rigid, and highly potent molecules in the comparator classes.

Development of Non-Kinase Bioprobe Tools for Chemical Biology

This compound is a strategic choice for laboratories aiming to develop chemical biology tools with a non-kinase mechanism of action. The fused 3-pyrrol-pyridopyrazoles are engineered as kinase inhibitors. By contrast, this flexible, monocyclic scaffold is chemically distinct and can be functionalized to probe other target classes and biological pathways, enabling the development of specific, novel bioprobes and broadening the scope of a research program beyond the crowded kinase inhibitor field.

Investigating Metal-Chelation and Covalent Inhibition Mechanisms

The carbohydrate moiety is a known metal-chelating group. Procuring this specific compound allows for the investigation of metal-dependent biological targets, such as metalloproteases or HDACs. This mechanism would not be available with the comparator 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives, which are typically evaluated for simple cytotoxic activity. Furthermore, the hydrazide can be functionalized to create designed covalent inhibitors, targeting specific cysteine or serine residues in a protein of interest, enabling a target-specific, irreversible mechanism of action not available to other analogs.

Quote Request

Request a Quote for 3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.